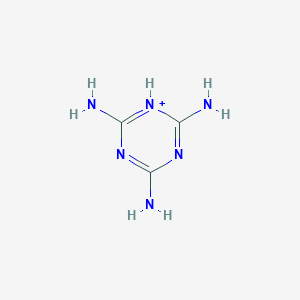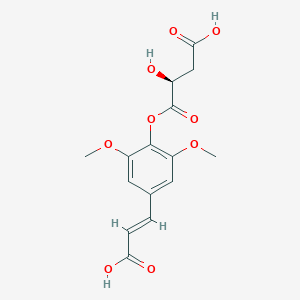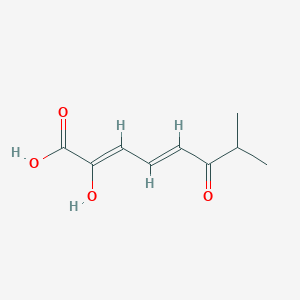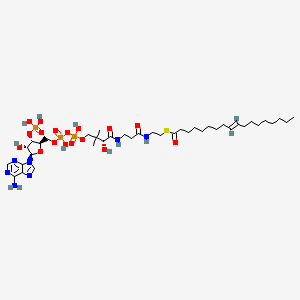
trans-9-octadecenoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-9-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-9-octadecenoic acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Metabolic Pathways and Beta-Oxidation
- Leaky Beta-Oxidation: A study by Yu et al. (2004) explored the beta-oxidation of elaidic acid, oleic acid, and stearic acid in rat mitochondria. They found that with elaidoyl-CoA (a trans-fatty acid similar to trans-9-octadecenoyl-CoA), a metabolite identified as 5-trans-tetradecenoyl-CoA accumulated. This study sheds light on how trans-fatty acids like this compound are metabolized differently than their cis counterparts in the mitochondrial matrix.
- Oleamide Synthesizing Activity: Driscoll et al. (2007) researched oleamide synthesis in rat tissues using oleoyl-CoA (similar to this compound). Their findings Driscoll et al. (2007) suggest that oleamide, a signaling molecule potentially linked to sleep regulation and pain perception, could be synthesized from similar compounds like this compound.
Enzymatic Activity and Fatty Acid Metabolism
- Inhibition of Stearoyl-CoA Desaturase: Park et al. (2000) studied how trans-10, cis-12 conjugated linoleic acid and its derivatives inhibit stearoyl-CoA desaturase Park et al. (2000). This enzyme is crucial in fatty acid metabolism, indicating that compounds like this compound may play a role in regulating lipid synthesis and metabolism.
Biohydrogenation and Fatty Acid Processing
- Biohydrogenation of Linoleic Acid: Kepler et al. (1966) investigated the biohydrogenation of linoleic acid, producing various trans-octadecenoic acids Kepler et al. (1966). This research is relevant to understanding how this compound might be involved in similar biohydrogenation processes in biological systems.
Enzyme Specificity and Lipid Isomerization
- Fatty Acid Isomerase Specificity: Okuyama et al. (1997) studied a 9-hexadecenoic acid cis-trans isomerase, revealing specificity for the position of the double bond and chain length of fatty acids Okuyama et al. (1997). This has implications for understanding enzymes that may act on this compound.
Fatty Acid Elongation and Peroxisomal Activities
- Peroxisomal Trans-2-Enoyl-CoA Reductase: Piórkowska et al. (2017) studied the role of peroxisomal trans-2-enoyl-CoA reductase, which is involved in fatty acid elongation Piórkowska et al. (2017). Understanding this enzyme helps to elucidate the metabolic pathways involving this compound in various tissues.
Radiometric Assay and Wax Ester Biosynthesis
- Radiometric Assay for Acyl-CoA: Garver et al. (1992) developed a radiometric assay for acyl-CoA:alcohol transacylase, crucial for storage liquid wax ester biosynthesis Garver et al. (1992). This assay could be applicable for studying enzymes that interact with this compound in lipid biosynthesis pathways.
properties
Molecular Formula |
C39H68N7O17P3S |
|---|---|
Molecular Weight |
1032 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-9-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
XDUHQPOXLUAVEE-MBEFLBOUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




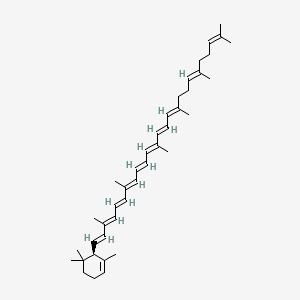
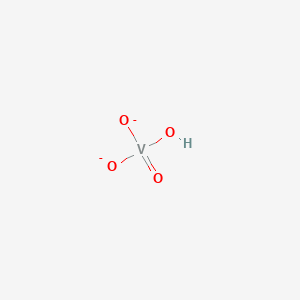
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)
![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)

![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)


